2-(2,2-Dibromoethenyl)naphthalen-1-amine
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Overview
Description
2-(2,2-Dibromoethenyl)naphthalen-1-amine is an organic compound with the molecular formula C12H9Br2N It is a derivative of naphthalene, where the amine group is attached to the first carbon of the naphthalene ring, and a dibromoethenyl group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoethenyl)naphthalen-1-amine typically involves the bromination of naphthalene followed by amination. One common method includes the photobromination of naphthalene using molecular bromine in the presence of a catalyst and under specific conditions such as low temperature and irradiation . The resulting dibromonaphthalene is then subjected to further reactions to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dibromoethenyl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dibromoethenyl group to other functional groups.
Substitution: The dibromoethenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines with different substituents.
Scientific Research Applications
2-(2,2-Dibromoethenyl)naphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Dibromoethenyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The dibromoethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A similar compound with an amine group attached to the second carbon of the naphthalene ring.
1-Naphthylamine: Another similar compound with an amine group attached to the first carbon of the naphthalene ring.
2-Bromo-1-naphthylamine: A compound with a single bromine atom and an amine group attached to the naphthalene ring.
Uniqueness
2-(2,2-Dibromoethenyl)naphthalen-1-amine is unique due to the presence of the dibromoethenyl group, which imparts distinct chemical properties and reactivity compared to other naphthylamines. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H9Br2N |
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Molecular Weight |
327.01 g/mol |
IUPAC Name |
2-(2,2-dibromoethenyl)naphthalen-1-amine |
InChI |
InChI=1S/C12H9Br2N/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-7H,15H2 |
InChI Key |
DKODADFTIQRSDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C=C(Br)Br |
Origin of Product |
United States |
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